n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline
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Overview
Description
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine is a chemical compound characterized by the presence of dichlorobenzylidene and trifluoro-m-toluidine groups This compound is part of the Schiff base family, which are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
The synthesis of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and alpha,alpha,alpha-trifluoro-m-toluidine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine has been explored for various scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential use in developing new pharmaceuticals due to its biological activity.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. These metal complexes can interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine can be compared with other Schiff bases and related compounds:
N-(2,4-Dichlorobenzylidene)-2,5-xylidine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N-(2,4-Dichlorobenzylidene)-o-toluidine: Another Schiff base with distinct properties due to the position of the substituents.
N-(2,4-Dichlorobenzylidene)-m-toluidine: Closely related but with different electronic and steric effects.
These comparisons highlight the uniqueness of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine in terms of its specific substituents and the resulting properties and applications.
Properties
CAS No. |
91283-19-1 |
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Molecular Formula |
C14H8Cl2F3N |
Molecular Weight |
318.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C14H8Cl2F3N/c15-11-5-4-9(13(16)7-11)8-20-12-3-1-2-10(6-12)14(17,18)19/h1-8H |
InChI Key |
AHILDFMCWZMNBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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